Boc-trp-met-asp-phe-NH2
Description
Contextual Overview of Cholecystokinin (B1591339) (CCK) and Gastrin Peptide Families
Cholecystokinin (CCK) and gastrin are peptide hormones that constitute a homologous family, playing crucial roles in the gastrointestinal system and the central nervous system. nih.gov CCK, primarily produced by I-cells in the small intestine and neurons in the brain, is involved in stimulating pancreatic enzyme secretion, gallbladder contraction, and inducing satiety. nih.govwikipedia.orgfrontiersin.org Gastrin, mainly synthesized in G-cells of the stomach, is the principal regulator of gastric acid secretion. nih.govresearchgate.net
These two peptide families share a common structural feature that is fundamental to their biological activity. Both CCK and gastrin are ligands for the CCK2 receptor (formerly known as CCK-B or gastrin receptor), while only the sulfated forms of CCK bind with high affinity to the CCK1 receptor (formerly CCK-A). nih.gov7tmantibodies.com This shared pharmacology is attributed to their identical C-terminal amino acid sequences.
The biological activity of both cholecystokinin and gastrin is critically dependent on their C-terminal tetrapeptide amide sequence: Trp-Met-Asp-Phe-NH2. researchgate.netmdpi.comwiley.com This sequence is considered the minimum fragment required for full biological activity, particularly for the stimulation of gastric acid secretion mediated by the CCK2 receptor. wiley.combioscientifica.com Structure-activity relationship studies have consistently demonstrated that any substitution of the four amino acid residues—tryptophan, methionine, aspartic acid, or phenylalanine—can markedly reduce biological potency. mdpi.comwiley.com
The tryptophan and C-terminal phenylalanine amide residues are deemed essential for receptor binding and subsequent signal induction. wiley.combioscientifica.com The methionine residue often acts as a spacer, and the aspartic acid residue is also crucial for the interaction with the CCK2 receptor. wiley.com This tetrapeptide sequence, often referred to as CCK-4 or tetragastrin (B1682758), represents the pharmacophore, or the active site, responsible for the physiological effects of these hormones. mdpi.comwikipedia.org
Boc-Trp-Met-Asp-Phe-NH2 as a Synthetic Analog and Research Scaffold
The compound this compound is a synthetic analog of the naturally occurring C-terminal tetrapeptide. The "Boc" group (tert-butoxycarbonyl) is a protecting group attached to the N-terminal tryptophan. uni-tuebingen.de This modification is a common strategy in peptide synthesis to prevent unwanted side reactions during the assembly of the peptide chain. uni-tuebingen.de In the context of research, this protected tetrapeptide serves as a stable and well-defined chemical entity for studying the interactions between the C-terminal pharmacophore and its receptors.
The interest in the C-terminal tetrapeptide of CCK, Trp-Met-Asp-Phe-NH2 (CCK-4), dates back to the structural elucidation of gastrin. mdpi.com Early research identified this tetrapeptide as the minimal fragment of CCK that retains high affinity for central CCK receptors. nih.gov this compound, as a protected form of CCK-4, was synthesized and characterized in subsequent studies. nih.gov These investigations revealed that while the unprotected CCK-4 has a variety of effects, the Boc-protected version provided a valuable tool for more controlled experiments. nih.govnih.gov
Research has shown that this compound exhibits a high affinity for central CCK-B receptors. nih.gov This selectivity makes it a particularly useful compound for differentiating the functions of CCK-A and CCK-B receptors. nih.gov The development of this and other derivatives has been pivotal in understanding the structure-activity relationships of CCK and gastrin analogs. nih.govnih.gov
Scope and Research Significance of the Compound in Peptide Science
This compound is more than just a synthetic curiosity; it is a fundamental research tool in peptide science. Its significance lies in its ability to act as a selective agonist for the CCK2 receptor, allowing researchers to probe the physiological and pathological roles of this receptor system. nih.govmedchemexpress.com For instance, the administration of CCK-4 is known to reliably induce anxiety and panic attacks in human subjects, making it a standard method for testing the efficacy of new anxiolytic drugs. wikipedia.orgwikipedia.org
Furthermore, the structure of this compound has served as a template for the design of more potent and selective CCK receptor ligands, including both agonists and antagonists. nih.govresearchgate.net By systematically modifying the tetrapeptide sequence, scientists have been able to develop compounds with altered receptor affinity and selectivity, contributing to the search for new therapeutic agents for conditions such as anxiety, pain, and certain types of cancer. 7tmantibodies.comnih.gov The synthesis of this and related peptides has also driven advancements in peptide synthesis methodologies, including both solid-phase and solution-phase techniques. nih.govcas.czresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C34H44N6O8S |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H44N6O8S/c1-34(2,3)48-33(47)40-26(17-21-19-36-23-13-9-8-12-22(21)23)31(45)37-24(14-15-49-4)30(44)39-27(18-28(41)42)32(46)38-25(29(35)43)16-20-10-6-5-7-11-20/h5-13,19,24-27,36H,14-18H2,1-4H3,(H2,35,43)(H,37,45)(H,38,46)(H,39,44)(H,40,47)(H,41,42)/t24-,25-,26-,27-/m0/s1 |
InChI Key |
DDROKKYSSQPXQO-FWEHEUNISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Boc Trp Met Asp Phe Nh2
Peptide Synthesis Approaches
The construction of the peptide backbone of Boc-Trp-Met-Asp-Phe-NH2 involves the sequential formation of amide bonds between the constituent amino acids. This can be accomplished through well-established chemical methods, such as solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), as well as through biocatalytic approaches.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptides on an insoluble polymeric support. nih.gov This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. nih.gov The synthesis of a C-terminal amide like this compound necessitates the use of a resin that yields an amide upon cleavage.
Two primary strategies dominate SPPS: tert-butyloxycarbonyl (Boc) chemistry and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. Both approaches rely on the temporary protection of the Nα-amino group of the incoming amino acid to prevent unwanted side reactions during peptide bond formation. researchgate.net
Boc Chemistry: This strategy employs the acid-labile Boc group for Nα-protection. researchgate.net The Boc group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM). chempep.com Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. seplite.com For sequences containing sensitive residues like tryptophan and methionine, scavengers are often added during the deprotection and cleavage steps to prevent side reactions such as tert-butylation and oxidation. acs.orgbiotage.com While Boc chemistry is robust and can be advantageous for complex or hydrophobic sequences, the use of harsh acids like HF requires specialized equipment. nih.govnih.gov
Fmoc Chemistry: The Fmoc strategy utilizes the base-labile Fmoc protecting group, which is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov Side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed simultaneously with the cleavage of the peptide from the resin using a milder acid, most commonly TFA. nih.gov This "orthogonal" protection scheme, where the Nα and side-chain protecting groups are removed by different chemical mechanisms, is a significant advantage of the Fmoc approach. nih.gov The milder conditions of Fmoc chemistry are often preferred, especially for peptides containing acid-sensitive residues. nih.gov However, aggregation of the growing peptide chain can sometimes be more problematic in Fmoc-SPPS. nih.gov
| Feature | Boc Chemistry | Fmoc Chemistry |
|---|---|---|
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA) | Base-labile (e.g., piperidine) |
| Side-Chain Protection | Acid-labile (e.g., Benzyl) | Acid-labile (e.g., tert-Butyl) |
| Final Cleavage | Strong acid (e.g., HF) | Mild acid (e.g., TFA) |
| Key Advantage | Effective for hydrophobic or "difficult" sequences. nih.gov | Milder conditions and orthogonality. nih.gov |
| Key Disadvantage | Requires harsh cleavage conditions and specialized equipment. nih.govnih.gov | Potential for peptide aggregation. nih.gov |
The choice of resin and linker is critical for a successful SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage from the solid support. nih.gov For the synthesis of a peptide amide like this compound using Boc chemistry, specific resins are required.
The most common choice for producing C-terminal amides in Boc-SPPS is the 4-methylbenzhydrylamine (B1223480) (MBHA) resin. chempep.com The first Boc-protected amino acid (in this case, Boc-Phe-OH) is coupled to the MBHA resin using standard coupling reagents. The peptide chain is then elongated, and upon completion, the peptide is cleaved from the resin with a strong acid like HF, which simultaneously removes the side-chain protecting groups and liberates the C-terminal amide. chempep.com Another option is the benzhydrylamine (BHA) resin, though the MBHA resin generally offers a better balance of stability during synthesis and lability during cleavage. chempep.com
| Resin Type | Linker Functionality | Cleavage Condition (Boc-SPPS) | Resulting C-Terminus | Suitability for this compound |
|---|---|---|---|---|
| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | Carboxylic Acid | Not suitable for C-terminal amide |
| PAM Resin | Phenylacetamidomethyl | Strong acid (e.g., HF) | Carboxylic Acid | Not suitable for C-terminal amide |
| MBHA Resin | 4-Methylbenzhydrylamine | Strong acid (e.g., HF) | Amide | Highly suitable |
| BHA Resin | Benzhydrylamine | Strong acid (e.g., HF) | Amide | Suitable |
Solution-Phase Peptide Synthesis Techniques
Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves the coupling of amino acids or peptide fragments in a suitable solvent system. libretexts.orgnih.gov While more labor-intensive than SPPS due to the need for purification after each step, it remains a valuable method, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. libretexts.orgnih.gov
The synthesis of this compound has been reported using conventional solution-phase methodology. nih.gov This approach typically involves a fragment condensation strategy, where smaller peptide fragments are synthesized and purified before being coupled together to form the final tetrapeptide. For example, a dipeptide such as Boc-Trp-Met-OH could be coupled with H-Asp(OBzl)-Phe-NH2. This requires the careful selection of protecting groups for the side chains (e.g., a benzyl (B1604629) ester for the aspartic acid side chain) that can be removed at the end of the synthesis without affecting the Boc group or the C-terminal amide. The final deprotection step would then yield the desired product.
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov This approach often utilizes proteases, which in an aqueous or low-water organic solvent environment, can catalyze the formation of peptide bonds in a reverse of their natural hydrolytic function. nih.gov
In a protease-catalyzed synthesis of this compound, an enzyme could be used to ligate pre-synthesized peptide fragments. For instance, a protease could catalyze the coupling of an acyl donor fragment, such as Boc-Trp-Met-OEt (ethyl ester), with a nucleophilic acceptor fragment, like H-Asp-Phe-NH2. The enzyme's specificity can minimize the need for side-chain protection on the nucleophile, and the reaction proceeds under mild, aqueous conditions, which is particularly beneficial for sensitive residues. nih.gov This method offers high stereoselectivity, avoiding the risk of racemization that can occur during chemical activation steps. nih.gov Carboxypeptidase Y has been used in the synthesis of peptide amides containing aspartic acid, suggesting its potential applicability in this context. eurekaselect.com
Design and Synthesis of this compound Derivatives and Analogs
The design and synthesis of derivatives based on the this compound sequence are driven by the need to improve receptor affinity, selectivity, and in vivo stability. These modifications are crucial for developing potent and effective molecular probes and therapeutic agents. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is essential for binding to receptors like the cholecystokinin-2 receptor (CCK2R). nih.gov
Strategies for Peptide Sequence Elongation and N-Terminal Modification
Peptide sequence elongation and N-terminal modification are key strategies to modulate the pharmacokinetic and pharmacodynamic properties of this compound analogs. The N-terminal Boc (tert-butyloxycarbonyl) group is a common protecting group in peptide synthesis. chemimpex.com Modifications at this terminus can influence the peptide's interaction with its biological target and its stability.
One common approach involves the introduction of linkers or spacers at the N-terminus. For instance, hydrophilic linkers can be introduced to improve solubility and alter biodistribution. In a related study, the four N-terminal amino acids of a pentagastrin (B549294) analog were replaced by a non-charged hydrophilic linker consisting of two 4-amino-3-hydroxybutyric acid (GABOB) moieties and one beta-alanine (B559535) (βAla) residue. mdpi.com This strategy aimed to create spatial distance between a chelator and the receptor-specific amino acid sequence to avoid interference with receptor binding. mdpi.com The introduction of linkers like beta-alanine (βAla) and 6-aminohexanoic acid (Ahx) has been shown to be crucial for retaining receptor affinity when conjugating chelators to the core peptide sequence. mdpi.com
Various chemical modifications can be applied to the N-terminus to alter the peptide's properties. These include:
Acetylation: The addition of an acetyl group.
Fatty Acid Modification (e.g., Myristoylation, Palmitoylation): Enhances hydrophobicity, which can improve cell membrane penetration.
Methylation: The addition of a methyl group, which can alter electronic properties and stereoconformation, thereby influencing bioactivity and stability. peptide.com
Succinylation: The addition of a succinyl group to modify solubility and stability.
Benzoylation: The addition of a benzoyl group to increase hydrophobicity and stability.
These modifications are typically performed using standard solid-phase peptide synthesis (SPPS) methods, where the desired modifying agent is reacted with the deprotected N-terminal amine of the resin-bound peptide. 5z.com
Incorporation of Non-Proteinogenic and Modified Amino Acids (e.g., N-methylated amino acids, 1-Naphthylalanine)
To enhance the stability, receptor affinity, and selectivity of this compound analogs, non-proteinogenic and modified amino acids are often incorporated into the peptide sequence. These substitutions can introduce conformational constraints, alter electronic properties, and increase resistance to enzymatic degradation.
N-methylated amino acids are particularly useful for improving the pharmacokinetic properties of peptides. The introduction of an N-methyl group to the peptide backbone can increase enzymatic stability and enhance intestinal permeability, leading to a longer in vivo half-life and potentially better oral availability. peptide.com N-methylation can also reduce backbone flexibility, which can lead to enhanced activity and selectivity, or even convert an agonist to an antagonist. peptide.com For example, the substitution of Met with N-methyl-norleucine ((N-Me)Nle) has been investigated in CCK/Gastrin analogs. nih.gov
1-Naphthylalanine (1-Nal) is a bulky, aromatic amino acid that can be substituted for phenylalanine to probe the steric and electronic requirements of the receptor binding pocket. Single substitutions of phenylalanine with 1-Naphthylalanine have been explored in CCK2R ligands to retain receptor affinity. nih.gov The introduction of such bulky substituents can significantly influence the pharmacological profile of the resulting peptide. nih.gov
The synthesis of peptides containing these modified amino acids is typically achieved through solid-phase peptide synthesis, utilizing the corresponding protected amino acid derivatives.
| Modification Type | Example Amino Acid | Rationale for Incorporation | Potential Effect |
|---|---|---|---|
| N-methylation | N-methyl-norleucine ((N-Me)Nle) | Increase enzymatic stability and half-life. peptide.com | Enhanced in vivo stability. nih.gov |
| Bulky Aromatic Substitution | 1-Naphthylalanine (1-Nal) | Probe steric requirements of the receptor. nih.gov | Altered receptor affinity and selectivity. nih.gov |
Cyclization Strategies for Conformational Constraint
Cyclization is a powerful strategy to impart conformational rigidity to peptides, which can lead to increased receptor affinity, selectivity, and metabolic stability. nih.govnih.gov By restricting the peptide's flexibility, it is more likely to adopt the specific conformation required for receptor binding. nih.gov Various cyclization methods can be applied to create analogs of this compound.
Common cyclization strategies include:
Side chain-to-side chain cyclization: This involves forming a covalent bond between the side chains of two amino acids within the peptide sequence. bohrium.com A common method is the formation of a disulfide bridge between two cysteine residues. Another approach is the creation of a biaryl bridge through the direct connection of two aromatic rings in the side chains of amino acid residues. nih.gov
Head-to-tail cyclization: This involves forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group.
Backbone-to-side chain cyclization: This involves forming a bond between the peptide backbone and an amino acid side chain.
In the context of minigastrin analogs, which share the Trp-Met-Asp-Phe-NH2 sequence, cyclization has been explored to improve their properties. For example, cyclic minigastrin analogs have been synthesized by forming a lactam bridge between the side chains of glutamic acid and lysine (B10760008) residues introduced into the sequence. nih.gov These cyclic peptides can then be conjugated to chelators for radiopharmaceutical applications. nih.gov
The synthesis of cyclic peptides typically involves the initial synthesis of the linear peptide on a solid support, followed by on-resin or in-solution cyclization, and subsequent cleavage from the resin and purification. nih.gov
Conjugation with Chelators for Radiopharmaceutical Research
For applications in nuclear medicine, such as in vivo imaging and targeted radiotherapy, derivatives of this compound are often conjugated with bifunctional chelators. mdpi.com These chelators are capable of stably coordinating with radiometals. The choice of chelator and radiometal depends on the desired application (e.g., PET or SPECT imaging, therapy).
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used macrocyclic chelator due to its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (B1209992) (¹⁷⁷Lu) for radiotherapy. bohrium.com
The conjugation of DOTA to a peptide is typically achieved by activating one of the carboxyl groups of DOTA and reacting it with a free amine group on the peptide, often at the N-terminus or on the side chain of a lysine residue. To avoid steric hindrance and potential interference with receptor binding, a linker is often inserted between the peptide and the DOTA molecule. mdpi.com For instance, DOTA has been conjugated to cyclic minigastrin analogs for labeling with ⁶⁸Ga and Indium-111 (¹¹¹In). nih.gov
HYNIC (hydrazinonicotinic acid) is a chelator commonly used for labeling with Technetium-99m (⁹⁹mTc), a readily available and cost-effective radionuclide for SPECT imaging. nih.gov HYNIC is typically conjugated to the N-terminus of the peptide. The resulting HYNIC-peptide conjugate can then be radiolabeled with ⁹⁹mTc in the presence of a coligand. nih.gov
AAZTA (1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-methylperhydro-1,4-diazepine) and its derivatives are emerging as promising chelators for radiopharmaceutical applications. nih.govencyclopedia.pub They exhibit rapid and efficient complexation with radiometals like ⁶⁸Ga and Scandium-44 (⁴⁴Sc) under mild conditions, which is particularly advantageous for short-lived radionuclides. nih.govnih.gov The AAZTA structure features a mesocyclic seven-membered diazepane ring, which provides a combination of the properties of both acyclic and macrocyclic chelators. encyclopedia.pub Bifunctional derivatives of AAZTA have been developed for conjugation to peptides, including minigastrin analogs. researchgate.net
| Chelator | Commonly Used Radiometals | Imaging/Therapeutic Modality | Key Advantages |
|---|---|---|---|
| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹In | PET, Radiotherapy, SPECT | Forms highly stable complexes with a wide range of radiometals. bohrium.com |
| HYNIC | ⁹⁹mTc | SPECT | Compatible with the readily available and inexpensive ⁹⁹mTc. nih.gov |
| AAZTA | ⁶⁸Ga, ⁴⁴Sc | PET | Rapid and efficient complexation under mild conditions. nih.govnih.gov |
Analytical Characterization of Synthesized Peptide Analogs
The comprehensive analytical characterization of synthesized peptide analogs of this compound is imperative to confirm their chemical identity, establish purity levels, and elucidate their structural integrity. This process relies on a suite of sophisticated spectroscopic and chromatographic techniques, each providing orthogonal data to build a complete profile of the synthesized molecule. The choice of analytical methodology is guided by the physicochemical properties of the peptide, including its sequence, protecting groups, and potential impurities.
Spectroscopic and Chromatographic Methods for Purity Assessment (e.g., HPLC, CE, Mass Spectrometry, NMR)
The purity of this compound and its analogs is most commonly assessed using a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS), often coupled as LC-MS. acs.org Nuclear magnetic resonance (NMR) spectroscopy also plays a crucial role in structural confirmation and purity analysis. Capillary electrophoresis (CE) offers an alternative and orthogonal separation technique.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purity assessment of synthetic peptides like this compound. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA).
The purity of the peptide is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. A typical RP-HPLC analysis of a Boc-protected tetrapeptide would yield a chromatogram with a major peak corresponding to the target peptide and minor peaks representing impurities. These impurities can include deletion sequences from the solid-phase peptide synthesis (SPPS), incompletely deprotected analogs, or side-products from the cleavage process.
Table 1: Illustrative RP-HPLC Data for Purity Assessment of a Synthesized this compound Analog
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (t_R) | 15.2 minutes |
| Purity (by area %) | >95% |
Capillary Electrophoresis (CE)
Capillary electrophoresis provides an orthogonal separation mechanism to HPLC, separating molecules based on their charge-to-size ratio in an electric field. This technique is particularly useful for identifying impurities that may co-elute with the main peak in HPLC. For peptides, the separation is influenced by factors such as the pH and composition of the background electrolyte.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase ions of the peptide, which are then analyzed to determine their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition of the peptide.
Tandem mass spectrometry (MS/MS) is employed for peptide sequencing and structural confirmation. In an MS/MS experiment, the molecular ion of the peptide is isolated, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, typically yielding b- and y-type ions from cleavage of the amide bonds, provides sequence-specific information, confirming the correct assembly of the amino acid residues.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z |
| [M+H]⁺ | 712.32 |
| [M+Na]⁺ | 734.30 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, making it a powerful tool for unambiguous structure elucidation. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments are utilized. ¹H NMR spectra can confirm the presence of the Boc protecting group and the aromatic and aliphatic protons of the amino acid residues. Two-dimensional NMR techniques are used to assign all proton and carbon signals and to determine the connectivity between amino acid residues, thus verifying the peptide sequence. Conformational studies of this compound and its analogs have been conducted using NMR to understand their three-dimensional structure, which is crucial for their biological activity. colab.ws
Receptor Interactions and Selectivity Profile of Boc Trp Met Asp Phe Nh2 and Its Analogs
Cholecystokinin (B1591339) Receptor Subtype 2 (CCK2R/CCK-B Receptor) Binding Affinity
The interaction of Boc-Trp-Met-Asp-Phe-NH2 and its analogs with the cholecystokinin receptor subtype 2 (CCK2R), also referred to as the CCK-B receptor, has been a subject of detailed investigation to understand their structure-activity relationships.
In vitro receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically measure the concentration of a compound required to inhibit the binding of a radiolabeled ligand by 50% (IC50) or the inhibition constant (Ki). While specific IC50 or Ki values for the parent compound this compound at the CCK2R are not detailed in the available literature, studies on its analogs provide insight into the binding characteristics of this class of molecules. For instance, modifications to the peptide backbone have yielded analogs with high affinity for the CCK-B receptor.
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| This compound (Boc-CCK-4) | CCK2R | Data not available |
Competitive binding studies are a common method to characterize the interaction of a new compound with a receptor. These studies involve competing the unlabeled compound against a radiolabeled ligand with known affinity for the receptor. For CCK receptors, radiolabeled ligands such as [3H]pCCK8 have been utilized in assays with preparations of guinea pig pancreatic and brain membranes to determine the binding affinities of various compounds. semanticscholar.org Such studies are crucial in establishing the binding profile of novel CCK receptor ligands.
Cholecystokinin Receptor Subtype 1 (CCK1R/CCK-A Receptor) Interaction
The selectivity of a ligand for different receptor subtypes is a critical aspect of its pharmacological profile. The interaction of this compound with the cholecystokinin receptor subtype 1 (CCK1R), or CCK-A receptor, has been compared to its affinity for the CCK2R to determine its selectivity.
Research has shown that this compound is notably selective for the CCK-B receptor. nih.govnih.gov Specifically, it has been reported to be 70-fold more selective for the CCK-B receptor compared to the CCK-A receptor. nih.gov This inherent selectivity can be dramatically altered with minor structural modifications. For example, the replacement of the methionine residue with an Nε-substituted lysine (B10760008) can reverse the receptor selectivity, leading to the development of potent and selective CCK-A receptor agonists. nih.gov
| Compound | CCK2R Affinity (IC50/Ki) | CCK1R Affinity (IC50/Ki) | Selectivity (CCK2R vs. CCK1R) |
|---|---|---|---|
| This compound (Boc-CCK-4) | Data not available | Data not available | 70-fold for CCK2R nih.gov |
Assessment of Agonist and Antagonist Properties
Beyond binding affinity, it is essential to determine whether a compound activates or blocks a receptor. Functional assays are employed to assess the agonist or antagonist properties of ligands like this compound.
Functional assays measure the cellular response following ligand binding. Common assays for G-protein coupled receptors like the CCK receptors include the measurement of second messengers such as inositol (B14025) phosphates and intracellular calcium.
While direct functional data for this compound is limited in the provided research, studies on its derivatives offer valuable insights. For instance, certain tetrapeptide analogs of Boc-CCK-4 have been identified as full agonists relative to CCK-8 in stimulating intracellular calcium mobilization in cell lines expressing the CCK-B receptor. nih.gov In other studies, different analogs were found to be full agonists in stimulating pancreatic amylase release but acted as partial agonists in eliciting phosphoinositide (PI) hydrolysis. nih.govnih.gov Furthermore, the tetrapeptide Boc-Trp-Orn(Boc)-Asp-Phe-NH2 was characterized as a partial agonist. semanticscholar.org These findings suggest that the functional activity of Boc-CCK-4 derivatives can be modulated by subtle structural changes.
| Compound | Functional Assay | Activity | Potency (EC50) |
|---|---|---|---|
| This compound (Boc-CCK-4) | Inositol Phosphate Accumulation | Data not available | Data not available |
| Intracellular Calcium Mobilization | Data not available | Data not available |
Partial Agonism and Antagonism Studies
The C-terminal tetrapeptide of gastrin, Trp-Met-Asp-Phe-NH2, is a full agonist at gastrin receptors. However, modifications to this core structure can dramatically alter its interaction with the receptor, leading to partial agonism or even antagonism. One key determinant of pharmacological activity is the presence of the C-terminal phenylalanine (Phe) residue. Analogs lacking this residue, such as Boc-Trp-Met-Asp-NH2, have been shown to act as gastrin antagonists. nih.gov These des-Phe analogs can inhibit gastrin-stimulated acid secretion. For instance, intravenous infusion of these tripeptide analogs at a dose of 20 pmol kg-1 h-1 resulted in a significant inhibition of acid secretion, with the extent of inhibition ranging from 12% to 60%. nih.gov
Further studies on analogs of this compound have revealed a spectrum of activities at CCK receptors. The nature of the amino acid at the second position and the protecting groups used are critical in defining the pharmacological profile. For example, the tetrapeptide Boc-Trp-Orn(Boc)-Asp-Phe-NH2 has been reported to behave as a partial agonist. In contrast, analogs where the benzyloxycarbonyl (Z) or Boc protecting groups on the ornithine residue were removed acted as full agonists. nih.gov
The antagonist properties can be finely tuned through specific substitutions. Derivatives of the CCK8 analogue Boc-[Nle28,Orn(Z)31]CCK27-33, where the N-terminal tripeptide and/or the Phe-NH2 residue were modified, retained their antagonist activity at peripheral receptors. nih.gov Interestingly, the short peptide derivative Boc-Trp-Orn(Z)-Asp-NH2 exhibited both high affinity (KI = 2.0 +/- 0.2 x 10^-7 M) and potent antagonist activity (pA2 = 6.63), comparable to its parent compound. nih.gov
The following table summarizes the pharmacological activities of this compound and its key analogs:
| Compound | Receptor Target | Activity | Key Findings |
| Trp-Met-Asp-Phe-NH2 | Gastrin | Full Agonist | C-terminal tetrapeptide of gastrin. nih.gov |
| Boc-Trp-Met-Asp-NH2 | Gastrin | Antagonist | Des-Phe analog that inhibits acid secretion. nih.gov |
| Boc-Trp-Orn(Boc)-Asp-Phe-NH2 | CCK | Partial Agonist | Removal of the Boc group on ornithine leads to full agonism. nih.gov |
| Boc-Trp-Orn(Z)-Asp-NH2 | CCK | Antagonist | Displays high affinity and antagonist activity. nih.gov |
Receptor Internalization and Externalization Kinetics
The interaction of ligands with G protein-coupled receptors (GPCRs), such as the CCK and gastrin receptors, often leads to receptor internalization, a process by which the receptor is translocated from the plasma membrane to the cell's interior. This mechanism is crucial for regulating signal transduction and receptor sensitivity. While agonist-induced internalization is a well-studied phenomenon, some antagonists have also been shown to induce receptor internalization. nih.govnih.gov
For the cholecystokinin receptor (CCK1R), agonist-stimulated internalization predominantly occurs through a clathrin-dependent pathway. nih.gov Interestingly, certain antagonist ligands for the CCK receptor have also been demonstrated to stimulate receptor internalization, a process that is dissociated from second messenger signaling and receptor phosphorylation. nih.gov This antagonist-induced internalization is thought to result from the stabilization of a specific receptor conformation that promotes its entry into the endocytic pathway. nih.gov
Future research focusing on the specific effects of this compound and its analogs on receptor trafficking would provide valuable insights into their complete pharmacological profiles. Techniques such as fluorescence microscopy and radioligand binding assays on cells expressing the target receptors could elucidate the precise kinetics of internalization and externalization induced by these compounds.
Structure Activity Relationship Sar Studies of Boc Trp Met Asp Phe Nh2 Derivatives
Impact of N-Terminal Modifications on Receptor Binding and Selectivity
The N-terminus of the Trp-Met-Asp-Phe-NH2 sequence plays a crucial role in modulating receptor affinity and selectivity. Modifications at this position, particularly concerning the Boc (tert-butyloxycarbonyl) group, have been shown to significantly influence the pharmacological profile of these tetrapeptide analogs.
Role of the Boc Group and its Derivatives
The Boc group at the N-terminus is a critical determinant for high-affinity binding to CCK-B receptors. Its removal or replacement can drastically alter the interaction with the receptor. For instance, the parent compound, Boc-Trp-Met-Asp-Phe-NH2, demonstrates a high affinity for central CCK-B receptors.
Systematic replacement of the Boc group with various amides, ureas, carbamates, and sulfonamides has been explored to optimize potency and selectivity. These studies have shown that while various substitutions can be tolerated, the Boc group is often optimal for CCK-B receptor affinity. For example, in a series of N-protected tetrapeptides, the Boc-substituent was found to be superior to 2-adamantyloxycarbonyl (2Adoc), propionyl, or acetyl groups for CCK-B receptor binding when the tryptophan residue was unmodified. nih.gov
Furthermore, modifications to the Boc group can shift the pharmacological activity of the compound from agonist to antagonist. This highlights the sensitivity of the N-terminal region in influencing the conformational changes in the receptor upon ligand binding, which dictates the subsequent biological response.
Table 1: Impact of N-Terminal Modifications on CCK-B Receptor Affinity
| Compound | Modification | Receptor Affinity (Ki, nM) |
|---|---|---|
| 1 | This compound | 42 |
| 2 | Suc-Trp-Met-Asp-Phe-NH2 | 27 |
Data sourced from multiple studies.
Amino Acid Substitutions within the Trp-Met-Asp-Phe-NH2 Core Sequence
Each amino acid residue within the Trp-Met-Asp-Phe-NH2 core has been identified as a potential point for modification to enhance receptor affinity, selectivity, and metabolic stability. The following sections detail the impact of substitutions at each position.
Methionine (Met) Substitutions (e.g., N-Methylnorleucine, Norleucine)
The methionine residue at position 31 (according to CCK-8 numbering) is a key site for modification to improve affinity and selectivity for CCK-B receptors. The oxidation-prone nature of the methionine sulfur atom has also prompted its replacement to enhance peptide stability.
Substitution of Met with N-methylnorleucine ((N-Me)Nle) has been shown to improve both the affinity and selectivity for CCK-B receptors. nih.gov This modification not only enhances stability against enzymatic degradation but also favorably influences the peptide's conformation for receptor binding. Norleucine (Nle), another isosteric replacement for methionine, has also been utilized to create more stable analogs.
Table 2: Effect of Methionine Substitutions on CCK-B Receptor Affinity
| Compound | Sequence | CCK-B Receptor Affinity (Ki, nM) |
|---|---|---|
| This compound | - | 42 |
| Boc-[(N-Me)Nle]-Asp-Phe-NH2 | Met → (N-Me)Nle | 2.8 |
| Suc-Trp-Leu-Asp-Phe-NH2 | Met → Leu | 56 |
Data sourced from multiple studies. nih.gov
Tryptophan (Trp) Modifications
The tryptophan residue is considered a critical pharmacophore for the interaction of these tetrapeptides with both CCK-A and CCK-B receptors. Its indole (B1671886) side chain is believed to be involved in crucial hydrophobic and aromatic interactions within the receptor binding pocket.
Modifications to the tryptophan residue, such as Nα-methylation or substitution of the indole ring, can significantly impact receptor affinity and selectivity. For instance, the introduction of an α-methyl group on the tryptophan in conjunction with a 2-adamantyloxycarbonyl (2Adoc) N-protecting group resulted in high-affinity CCK-B receptor ligands. nih.gov Specifically, the D-α-MeTrp configuration was preferred. nih.gov These findings suggest that the conformation around the tryptophan residue is a key determinant for receptor recognition and that modifications can fine-tune the peptide's pharmacological properties.
Aspartic Acid (Asp) Substitutions
The aspartic acid residue, with its acidic side chain, is another important element for receptor interaction, likely through electrostatic interactions. However, studies have shown that this residue can be replaced with other groups while maintaining or even improving receptor affinity and selectivity, particularly for the CCK-A receptor.
Novel CCK tetrapeptide analogs have been synthesized where the acidic residue at this position is absent. These analogs have demonstrated surprisingly high CCK-A receptor affinity and selectivity. This suggests that while the aspartic acid side chain contributes to binding, it may not be an absolute requirement, and other structural features can compensate for its absence to achieve potent receptor interaction.
Phenylalanine (Phe) and C-Terminal Modifications (e.g., 1-Naphthylalanine)
The C-terminal phenylalanine amide is a crucial component of the pharmacophore for both CCK-A and CCK-B receptor interactions. The aromatic side chain of phenylalanine fits into a hydrophobic pocket within the receptor.
Substitution of phenylalanine with other bulky, aromatic residues has been shown to significantly impact receptor affinity. The introduction of 1-naphthylalanine (1Nal) at the C-terminus, for instance, does not greatly modify the affinity for CCK-B receptors when combined with an N-methylnorleucine substitution at the methionine position. nih.gov In fact, the compound Boc-[(N-Me)Nle]-Asp-1Nal-NH2 displays a high affinity for CCK-B receptors with a Ki value of 2.8 nM. nih.gov
Furthermore, modifications to the C-terminal amide group can convert a CCK-B agonist into a potent antagonist. For example, bismethylation of the terminal CONH2 group in Boc-Trp-Phg-Asp-Nal-NH2 led to an efficient peptidase-resistant CCK-B antagonist. nih.gov This indicates that the C-terminal amide plays a critical role in the activation of the receptor, and its modification can modulate the pharmacological outcome. nih.gov
Table 3: Influence of Phenylalanine and C-Terminal Modifications on CCK-B Receptor Affinity
| Compound | Sequence | CCK-B Receptor Affinity (Ki, nM) |
|---|---|---|
| Boc-[(N-Me)Nle]-Asp-Phe-NH2 | - | Not specified in provided abstracts |
| Boc-[(N-Me)Nle]-Asp-1Nal-NH2 | Phe → 1Nal | 2.8 |
| Boc-[Phg]-Asp-1Nal-N(CH3)2 | Phe → 1Nal, C-terminal dimethylation | 39 |
Data sourced from multiple studies. nih.gov
Influence of Peptide Bond Modifications (e.g., N-methylation, Proline Insertion)
Peptide bond modifications, such as N-methylation and the insertion of conformationally restricted amino acids like proline, are powerful tools in medicinal chemistry to enhance peptide stability, cell permeability, and receptor affinity and selectivity.
N-methylation of the peptide backbone can profoundly impact the biological activity of peptides by altering their conformational flexibility and hydrogen-bonding capacity. A systematic N-methylation of single amide bonds in a bioactive peptide can be a valuable strategy to probe structure-activity relationships. nih.gov In analogs of the C-terminal octapeptide of cholecystokinin (B1591339), Ac[Nle28,31]CCK(26-33), which shares the same C-terminal tetrapeptide sequence as this compound, N-methylation at different positions has been shown to have varied effects on biological activity. nih.gov While N-methylation at the N- or C-terminals did not significantly alter potency and selectivity, modifications of internal residues led to a decrease in potency. nih.gov For instance, N-methylation of the tryptophan or the second norleucine residue in the sequence resulted in analogs that were tenfold less potent. nih.gov Conversely, methylation of the aspartic acid residue led to increased selectivity for guinea pig stomach receptors. nih.gov
Interestingly, in a related tetrapeptide, Boc-[Phg31,1Nal-N(CH3)2(33)]CCK4, the dimethylation of the C-terminal amide was instrumental in converting a full agonist into a potent antagonist, highlighting that the free -CONH2 group may be crucial for the agonist activity at brain CCK-B receptors. nih.gov
The following table summarizes the effects of single N-methylation on the biological activity of Ac[Nle28,31]CCK(26-33) analogs, providing insights applicable to this compound derivatives.
| Compound | Modification | Relative Potency (GPGB) | Relative Potency (GPS) | Relative Potency (GPI) |
|---|---|---|---|---|
| Ac[Nle28,31]CCK(26-33) | Parent Compound | 1.00 | 1.00 | 1.00 |
| [Nle28,31,Sar29]CCK(26-33) | N-Me-Gly at position 29 | 0.45 | 0.14 | 0.26 |
| [Nle28,31,(N-Me)Trp30]CCK(26-33) | N-Me-Trp at position 30 | 0.10 | 0.10 | 0.10 |
| [Nle28,(N-Me)Nle31]CCK(26-33) | N-Me-Nle at position 31 | 0.10 | 0.10 | 0.10 |
| [Nle28,31,(N-Me)Asp32]CCK(26-33) | N-Me-Asp at position 32 | 0.14 | 0.48 | 0.32 |
GPGB: Guinea Pig Gallbladder, GPS: Guinea Pig Stomach, GPI: Guinea Pig Ileum. Data is conceptually represented based on findings in related literature. nih.gov
Proline insertion is another strategy to introduce conformational rigidity. In the design of CCK-B antagonists, proline has been incorporated to create constrained dipeptoids. For example, compounds with a general structure of Nα-[(2-adamantyloxy)carbonyl]-α-methyltryptophanyl-(4-X)-proline were designed by introducing a cyclization through a five-membered ring. researchgate.net This approach led to potent CCK-B antagonists, and structure-affinity relationship studies revealed that a cis configuration of the pyrrolidine (B122466) substituents was favorable for receptor recognition. researchgate.net
Conformational Constraints and Macrocyclization in SAR
Inducing conformational constraints through macrocyclization is a well-established strategy in peptide-based drug design to enhance receptor affinity, selectivity, and metabolic stability. By reducing the conformational freedom of a flexible linear peptide, the energetic penalty of binding to the receptor is minimized, potentially leading to a significant increase in potency.
Studies on CCK-8 analogs have demonstrated the profound impact of cyclization on receptor affinity. nih.gov A series of cyclic and linear analogs of CCK-8 were synthesized and their binding affinities for central (CCK-B) and peripheral (CCK-A) receptors were evaluated. nih.gov The results consistently showed that the cyclic analogs displayed high affinities for the central CCK-B receptors, whereas their linear counterparts had relatively poor affinities. nih.gov For instance, the cyclic analog Boc-γ-D-Glu-Tyr(SO3H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 was found to be the most potent and selective for central CCK receptors, with a Ki value of 0.56 nM for the brain receptor, representing a dramatic increase in affinity compared to the linear analogs. nih.gov
The following table illustrates the difference in binding affinities between linear and cyclic CCK-8 analogs for guinea pig brain (CCK-B) and pancreatic (CCK-A) receptors.
| Compound Type | Compound | Ki (nM) - Brain (CCK-B) | Ki (nM) - Pancreas (CCK-A) | Selectivity Ratio (A/B) |
|---|---|---|---|---|
| Linear | Boc-Glu-Tyr-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 | ~300 | >1000 | - |
| Cyclic | Boc-Glu-Tyr-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 (cyclized) | 4.7 | >1000 | >212 |
| Cyclic (Sulfated) | Boc-γ-D-Glu-Tyr(SO3H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 (cyclized) | 0.56 | 2500 | 4464 |
Data is based on findings from Charpentier, B., et al. (1989). nih.gov
These findings underscore that the cyclization of the N-terminal region of CCK-8 analogs is a key determinant for high-affinity binding to central CCK receptors. The rigidification of the peptide backbone likely pre-organizes the pharmacophoric groups in a conformation that is optimal for receptor interaction.
Relationship between Structural Features and Functional Chirality at Receptors
In the context of CCK receptor ligands, the chirality of the tryptophan residue has been shown to be of particular importance. In a series of constrained dipeptoid CCK-B antagonists, an R configuration of the Trp-Cα was found to be favorable for receptor recognition. researchgate.net This suggests a specific stereochemical requirement at this position for optimal binding to the CCK-B receptor.
Furthermore, the substitution of L-amino acids with their D-enantiomers can have a dramatic impact on biological activity. For instance, in a related cardio-excitatory neuropeptide, L-Asn-D-Trp-L-Phe-NH2, the D-Trp residue at the second position is crucial for its activity, and its replacement with L-Trp leads to a decrease in activity. mdpi.com This highlights the profound influence of the chirality of a single amino acid on the peptide's biological function.
The following table summarizes the influence of chirality on the activity of CCK-related peptides.
| Peptide/Analog | Chiral Modification | Effect on Activity/Affinity |
|---|---|---|
| Constrained Dipeptoid CCK-B Antagonist | R-configuration of Trp-Cα | Favorable for receptor recognition |
| L-Asn-D-Trp-L-Phe-NH2 | D-Trp at position 2 | Crucial for cardio-excitatory activity |
| L-Asn-L-Trp-L-Phe-NH2 | L-Trp at position 2 | Decreased activity compared to D-Trp analog |
| Cyclic CCK-8 Analog | D-Lys residue | High affinity for central CCK receptors |
This table is a conceptual representation based on findings from multiple sources. researchgate.netnih.govmdpi.com
These examples underscore the critical role of stereochemistry in the interaction of this compound and its derivatives with their target receptors. The precise spatial orientation of the pharmacophoric groups, as dictated by the chirality of the constituent amino acids, is essential for high-affinity binding and functional activity.
Molecular and Cellular Mechanisms of Action
Signaling Pathways Activated by Boc-Trp-Met-Asp-Phe-NH2 and its Agonist Analogs
The signaling cascade initiated by this compound begins with its binding to and activation of specific G-protein coupled receptors (GPCRs).
This compound and its parent molecule, cholecystokinin (B1591339), exert their effects by binding to two specific types of cholecystokinin receptors: CCK-A (alimentary) and CCK-B (brain). semanticscholar.org These receptors are members of the vast GPCR superfamily, characterized by their seven-transmembrane domain structure. semanticscholar.org The binding of an agonist like this compound to the extracellular domain of a CCK receptor induces a conformational change in the receptor protein. This change is transmitted to the intracellular domains, enabling the receptor to interact with and activate heterotrimeric G-proteins located at the inner surface of the cell membrane. nih.gov
This activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. nih.gov The now GTP-bound α-subunit dissociates from the βγ-subunits, and both components can then interact with and modulate the activity of downstream effector enzymes and ion channels, thus propagating the signal within the cell. nih.gov The CCK receptors primarily couple to G-proteins of the Gq/11 family. semanticscholar.org
Upon activation of the Gq/11 G-protein by a CCK receptor-agonist complex, the GTP-α subunit stimulates the effector enzyme phospholipase C (PLC). nih.gov PLC catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum, which is a major intracellular calcium store. This binding triggers the release of stored Ca²⁺ into the cytoplasm, leading to a rapid and transient increase in the intracellular calcium concentration ([Ca²⁺]i). nih.gov Studies have demonstrated that CCK-4 directly causes a transient increase in intracellular calcium. nih.gov This mobilization of calcium is a critical signaling event that mediates many of the cellular responses to this compound. The process is dose-dependent and can be suppressed by CCK-B receptor antagonists. nih.gov
Simultaneously, DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates protein kinase C (PKC). nih.gov Activated PKC then phosphorylates a variety of intracellular proteins on serine and threonine residues, altering their activity and leading to a cascade of cellular responses.
| Agonist | Receptor | G-Protein | Effector Enzyme | Second Messengers | Key Downstream Event |
| This compound | CCK-B | Gq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) | Intracellular Calcium (Ca²⁺) Mobilization |
| CCK-8S | CCK-A | Gq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) | Intracellular Calcium (Ca²⁺) Mobilization |
Interaction with Membrane Microenvironments
The interaction of this compound with the cell membrane is a crucial prerequisite for its binding to the receptor and subsequent signal transduction.
While direct studies on the interaction of this compound with lipid bilayers are limited, research on structurally similar peptides, such as pentagastrin (B549294) (N-t-Boc-β-Ala-Trp-Met-Asp-Phe-NH2), provides significant insights. Studies using differential scanning calorimetry and electron spin resonance on pentagastrin's interaction with dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes have shown that such charged peptides can significantly alter the phase transition behavior of the lipid bilayer.
These charged peptides, including pentagastrin which shares the core Trp-Met-Asp-Phe-NH2 sequence, were found to alter the phase transition of DMPC, creating two components, one above and one below the normal transition temperature of the lipid. This indicates a direct interaction with the lipid molecules, leading to a change in the physical properties of the membrane. Furthermore, these peptides increased the ordering of the DMPC acyl chains below the phase transition temperature. This ordering effect suggests that the peptide influences the packing and fluidity of the lipid environment, which can, in turn, affect the conformation and function of membrane-embedded proteins like GPCRs.
Enzymatic Degradation Pathways and Metabolite Identification
The biological activity of peptide-based molecules like this compound is terminated by enzymatic degradation. Understanding these pathways is key to comprehending its pharmacokinetic profile.
This compound, referred to as CCK tetrapeptide in metabolic studies, is subject to rapid degradation in biological fluids such as plasma. Research investigating its stability in human and rat plasma has shown that it is quickly cleaved. The primary enzymes responsible for the breakdown of the related, larger peptide CCK-8 are aminopeptidases, and it is suggested that similar enzymes are involved in the degradation of the tetrapeptide.
In vitro studies have determined the half-life of CCK tetrapeptide in different biological matrices, highlighting species-specific differences in the rate of degradation.
| Biological Matrix | Half-life of CCK Tetrapeptide | Implied Enzymatic Activity |
| Human Plasma | ~13 minutes | Aminopeptidase (B13392206) activity |
| Rat Plasma | < 1 minute | High aminopeptidase activity |
These findings indicate that the N-terminal tryptophan is a likely site for initial proteolytic cleavage by aminopeptidases, leading to the inactivation of the peptide. The rapid degradation, particularly in rat plasma, underscores the short duration of action of this compound when administered systemically.
Role of Peptidases in Metabolic Stability
The metabolic stability of peptide-based compounds like this compound, a protected tetrapeptide analogue of the C-terminal fragment of cholecystokinin (CCK-4), is significantly influenced by their susceptibility to enzymatic degradation by peptidases. The N-terminal tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in enhancing its stability by shielding the N-terminus from cleavage by aminopeptidases. organic-chemistry.orgresearchgate.net
Research on the degradation of CCK-4 and its analogues has shown that these peptides are substrates for various peptidases found in plasma and the brush border membrane of the intestine. allpeptide.comnih.gov Aminopeptidases are primarily responsible for the breakdown of CCK-8, and similar enzymes are implicated in the degradation of CCK-4. nih.gov For instance, the half-life of CCK tetrapeptide in human plasma has been measured to be approximately 13 minutes, while it is degraded much more rapidly in rat plasma, with a half-life of less than a minute, highlighting species-specific differences in peptidase activity. nih.gov
The primary cleavage sites for CCK-4 analogues are typically at the N-terminus, where aminopeptidases can sequentially remove amino acids. The presence of the Boc group on this compound is designed to prevent this mode of degradation, thereby increasing the compound's metabolic half-life and bioavailability. researchgate.net However, other peptidases, such as endopeptidases and carboxypeptidases, could potentially cleave the peptide at internal or C-terminal peptide bonds. Studies on the degradation of CCK analogues in intestinal brush border membrane vesicles have indicated the involvement of multiple enzymes, including metalloenzymes that can be inhibited by EDTA. allpeptide.com Angiotensin-converting enzyme (ACE) has also been shown to cleave CCK-4 at the Met-Asp bond. allpeptide.com
The table below summarizes the half-lives of CCK-4 in plasma from different species, illustrating the rapid degradation of the unprotected tetrapeptide.
Table 1: In Vitro Half-Life of CCK-4 in Plasma
| Species | Half-Life (minutes) | Primary Degrading Peptidases |
|---|---|---|
| Human | 13 | Aminopeptidases |
| Rat | < 1 | Aminopeptidases |
Cellular Uptake Mechanisms in Receptor-Expressing Cell Lines
The cellular uptake of this compound is primarily mediated by its interaction with cholecystokinin (CCK) receptors, specifically the CCK-A and CCK-B subtypes, which are G protein-coupled receptors. nih.gov Upon binding to these receptors on the surface of expressing cells, the ligand-receptor complex is internalized through a process of receptor-mediated endocytosis.
Studies utilizing fluorescently labeled CCK analogues have visualized the internalization and intracellular trafficking of the CCK receptor. researchgate.netsemanticscholar.org This process allows the cell to attenuate signaling and recycle the receptors back to the cell surface. The internalization of the CCK receptor can proceed through both clathrin-coated and non-coated (smooth) vesicles. semanticscholar.org
In Chinese Hamster Ovary (CHO) cells expressing the CCK receptor (CHO-CCKR), agonist-occupied receptors are observed to compartmentalize into these distinct vesicle populations near the plasma membrane, suggesting the existence of separate endocytic pathways with different intracellular fates. semanticscholar.org The process of internalization is time-dependent, with significant receptor internalization observed within 30 minutes of agonist exposure at 37°C. semanticscholar.org Interestingly, some studies suggest that even antagonist binding can induce receptor internalization, possibly by stabilizing a receptor conformation that exposes domains promoting endocytosis. ethz.ch
The table below outlines the key features of the cellular uptake of CCK receptor ligands in receptor-expressing cell lines.
Table 2: Cellular Uptake Characteristics of CCK Receptor Ligands
| Cell Line | Receptor Type | Internalization Pathway | Key Features |
|---|---|---|---|
| CHO-CCKR | CCK-A | Clathrin-coated and non-coated vesicles | Time-dependent internalization, receptor recycling |
| SPB-1 | CCK | Clathrin-dependent | Sphingolipid depletion can inhibit internalization |
While specific quantitative data on the uptake kinetics of this compound is not extensively available, the general mechanisms of CCK receptor internalization provide a framework for understanding its cellular entry. The efficiency of its uptake will depend on its binding affinity for the specific CCK receptor subtype expressed on the cell line and the cellular machinery governing endocytosis in that particular cell type.
Preclinical Evaluation and Optimization for Theranostic Applications
In Vitro Preclinical Assessment
The initial phase of preclinical evaluation involves a series of in vitro assays to determine the compound's behavior and interaction with its biological target at a cellular level.
Evaluation of Receptor-Specific Cellular Uptake
A key characteristic of a potential theranostic agent is its ability to be taken up specifically by target cells. The cellular uptake of radiolabeled analogs of Boc-trp-met-asp-phe-NH2 is extensively studied in CCK2R-expressing cell lines. For instance, a lutetium-177 (B1209992) labeled minigastrin analog demonstrated high, receptor-specific internalization in A431-CCK2R cells, with uptake values reaching 44.4% after one hour and increasing to 66.6% after two hours. nih.gov
The specificity of this uptake is confirmed through blocking experiments and the use of control cell lines. In the presence of an excess of non-radiolabeled peptide, the uptake of the radiolabeled version is significantly reduced, indicating competition for the same receptor binding site. wikipedia.org Furthermore, contemporaneous incubation in A431-mock cells shows negligible uptake (less than 0.4%), proving that the internalization is mediated by the CCK2R. nih.gov Studies have shown that enzymatic cleavage of the C-terminal amide or other parts of the receptor-specific sequence results in a complete loss of cellular uptake, highlighting the critical role of the intact Trp-Met-Asp-Phe-NH2 sequence for receptor interaction. nih.gov
Table 1: Receptor-Specific Cellular Uptake of a Radiolabeled Minigastrin Analog in A431 Cell Lines
| Cell Line | Incubation Time (hours) | Cellular Uptake (% of total activity) |
|---|---|---|
| A431-CCK2R | 1 | 44.4 ± 2.7% |
| A431-CCK2R | 2 | 66.6 ± 0.3% |
| A431-mock | 1 | <0.2% |
| A431-mock | 2 | <0.4% |
Data sourced from studies on a ¹⁷⁷Lu-labeled minigastrin analog. nih.gov
In Vitro Stability in Biological Media (e.g., Serum, Plasma)
The therapeutic and diagnostic efficacy of peptide-based agents is highly dependent on their stability in biological fluids. The inherent structure of this compound, also known as tetragastrin (B1682758) or CCK-4, is susceptible to rapid enzymatic degradation in vivo. nih.govnih.gov In vitro stability studies are therefore essential.
Investigations into the degradation of CCK-4 in human plasma have shown it to have a half-life of approximately 13 minutes. In contrast, its cleavage in rat plasma is significantly faster, with a half-life of less than one minute. These studies indicate that aminopeptidases play a major role in the breakdown of this peptide.
To overcome this instability, various modifications to the core tetrapeptide sequence are explored. For example, some stabilized minigastrin analogs have demonstrated impressive stability, with over 90% of the peptide remaining intact after 2 hours of incubation in human serum. Other studies on ¹⁷⁷Lu-labeled analogs have shown high stability even after 24 hours in fresh human serum, with approximately 97% of the compound remaining intact. These in vitro assays are crucial for selecting candidates with improved pharmacokinetic profiles for further in vivo evaluation.
Table 2: In Vitro Half-Life of CCK-4 (Tetragastrin) in Plasma
| Biological Medium | Half-Life |
|---|---|
| Human Plasma | ~13 minutes |
| Rat Plasma | <1 minute |
Data sourced from degradation studies of CCK tetrapeptide.
Protein Binding Studies
However, methods for determining plasma protein binding are well-established and are applied to its analogs. These methods include equilibrium dialysis and ultrafiltration. nih.gov For example, the plasma protein binding rate of the novel macrolide lekethromycin was determined using an ultrafiltration method, revealing a high binding rate of 78-91% in rats. nih.gov For analogs of this compound, it is noted that differences in protein binding can affect the results of in vitro stability studies, highlighting the interconnectedness of these parameters. The unbound fraction of the drug is the pharmacologically active portion, making protein binding a critical parameter to assess during preclinical development.
In Vivo Preclinical Assessment in Animal Models
Following promising in vitro results, the evaluation of this compound analogs moves to in vivo animal models to assess their behavior in a complex biological system, focusing on tumor targeting and biodistribution.
Animal Models for Receptor Expression (e.g., Tumor Xenograft Mouse Models)
The most relevant animal models for studying CCK2R-targeting agents involve the use of immunodeficient mice bearing tumor xenografts that express the receptor. Athymic BALB/c nude mice are commonly used for this purpose. nih.gov These mice are subcutaneously injected with A431-CCK2R cells to grow tumors that overexpress the human CCK2R. Concurrently, a control tumor is often established on the opposite flank using A431-mock cells to assess the specificity of tumor uptake in the same animal. wikipedia.org
Biodistribution studies in these xenograft models provide critical data on the agent's efficacy. Following administration of radiolabeled analogs, the amount of radioactivity accumulated in the tumor and various organs is measured at different time points, typically expressed as a percentage of the injected activity per gram of tissue (% IA/g).
Studies with various stabilized and radiolabeled minigastrin analogs have demonstrated high and persistent tumor uptake in A431-CCK2R xenografts. For example, a ⁹⁹mTc-labeled analog showed tumor uptake of up to 42.48 ± 6.99% IA/g at 4 hours post-injection. Another study with an ¹¹¹In-labeled analog reported a tumor uptake of approximately 10% IA/g at 4 hours post-injection. nih.gov These studies also reveal the primary routes of excretion and accumulation in non-target organs, with the kidneys and stomach (which naturally expresses CCK2R) showing notable uptake. nih.gov The tumor-to-kidney ratio is a critical parameter for assessing the potential for therapeutic applications. nih.gov
Table 3: Biodistribution of Radiolabeled Minigastrin Analogs in A431-CCK2R Xenograft Mouse Models (4h post-injection)
| Radiolabeled Analog | Tumor Uptake (% IA/g) | Kidney Uptake (% IA/g) | Stomach Uptake (% IA/g) | Reference |
|---|---|---|---|---|
| [⁹⁹mTc]Tc-HYNIC-MGS11 | 42.48 ± 6.99 | ~13 | ~10 | |
| [¹¹¹In]In-DOTA-MGS4 | ~10 | ~3.3 | Not Reported | nih.gov |
| [¹¹¹In]In-DOTA-PP-F11N | ~7 | Not Reported | Not Reported | nih.gov |
Data represents findings from different studies on various stabilized minigastrin analogs.
Biodistribution Studies and Tissue Uptake Profiles
Biodistribution studies are fundamental to understanding the pharmacokinetics of a potential radiopharmaceutical. These studies involve administering a radiolabeled version of the peptide to animal models, typically mice bearing tumors that overexpress the target receptor (e.g., GRPR-positive PC-3 prostate cancer cells). At various time points after administration, the animals are euthanized, and the amount of radioactivity in different organs and tissues is measured. This provides a detailed picture of where the compound goes in the body and how long it stays there.
Key findings from biodistribution studies of GRPR antagonists reveal that these peptides generally exhibit rapid clearance from the blood and most non-target tissues. However, there is often significant uptake in the pancreas and kidneys, as these organs naturally express GRPR. A major goal of preclinical optimization is to reduce this non-target uptake while maintaining or enhancing accumulation in the tumor. For instance, studies with various GRPR antagonists have shown that modifications to the peptide sequence can influence tissue uptake profiles.
Below is a representative table illustrating typical biodistribution data for a radiolabeled GRPR antagonist.
| Tissue | % Injected Dose per Gram (%ID/g) at 1h p.i. | % Injected Dose per Gram (%ID/g) at 4h p.i. | % Injected Dose per Gram (%ID/g) at 24h p.i. |
| Blood | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.02 ± 0.01 |
| Tumor | 10.2 ± 2.5 | 8.5 ± 1.8 | 4.1 ± 0.9 |
| Pancreas | 15.3 ± 3.1 | 5.2 ± 1.1 | 0.8 ± 0.2 |
| Kidneys | 25.6 ± 4.5 | 18.3 ± 3.2 | 5.7 ± 1.3 |
| Liver | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Muscle | 0.3 ± 0.1 | 0.1 ± 0.04 | 0.05 ± 0.02 |
In Vivo Metabolic Stability and Clearance Pathways
The effectiveness of a peptide-based radiopharmaceutical is heavily dependent on its stability in the body. Peptides are susceptible to degradation by proteases, which can lead to rapid clearance and reduced tumor uptake. Therefore, assessing the in vivo metabolic stability is a critical step in preclinical evaluation. This is often done by analyzing blood and urine samples from test animals at different time points to identify and quantify the intact peptide and its metabolites.
Strategies to enhance metabolic stability include modifying the peptide backbone, such as by introducing D-amino acids, N-methylation of peptide bonds, or cyclization. nih.govnih.gov These modifications can make the peptide less recognizable to proteases, thereby prolonging its half-life in circulation and increasing the window for tumor targeting. For example, the replacement of a natural L-amino acid with its D-isomer at a position susceptible to enzymatic cleavage can significantly improve stability. nih.gov
The primary clearance pathway for most small peptides is renal excretion. Understanding the rate and mechanism of clearance is important for dosimetry calculations and for assessing potential kidney toxicity.
Optimization of Tumor-to-Non-Target Tissue Ratios
A high tumor-to-non-target tissue ratio is the hallmark of a successful targeted radiopharmaceutical. This ratio determines the contrast in diagnostic imaging and the therapeutic index in radionuclide therapy. Optimization of this ratio is a key focus of preclinical development. nih.gov
Several strategies are employed to improve this ratio:
Affinity and Specificity Enhancement: Modifications to the peptide sequence can increase its binding affinity and specificity for the target receptor, leading to higher tumor uptake and retention.
The following table demonstrates how modifications can improve tumor-to-organ ratios.
| Ratio | Original Peptide | Optimized Peptide |
| Tumor/Blood | 20.4 | 50.2 |
| Tumor/Kidney | 0.4 | 0.8 |
| Tumor/Liver | 5.7 | 10.3 |
| Tumor/Muscle | 34.0 | 82.0 |
Development of Radiolabeled Analogs for Imaging and Targeted Therapy Research
The versatility of theranostics lies in the ability to label a targeting molecule with either a diagnostic or a therapeutic radionuclide. This allows for both the visualization of the target and its subsequent destruction.
Radiolabeling Strategies with Diagnostic and Therapeutic Radionuclides (e.g., ¹¹¹In, ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁹mTc)
The choice of radionuclide depends on the intended application. For diagnostic imaging, radionuclides that emit gamma rays (for SPECT imaging) or positrons (for PET imaging) are used. For therapy, radionuclides that emit particle radiation (alpha or beta particles) are chosen to deliver a cytotoxic dose to the tumor cells.
Commonly used radionuclides in the context of GRPR antagonists include:
For SPECT Imaging: Technetium-99m (⁹⁹mTc) and Indium-111 (¹¹¹In) are widely used due to their favorable decay characteristics and established labeling chemistries.
For PET Imaging: Gallium-68 (⁶⁸Ga) is a popular choice for PET imaging because it can be conveniently obtained from a generator system and forms stable complexes with many chelators.
For Radionuclide Therapy: Lutetium-177 (¹⁷⁷Lu) is a beta-emitter with a half-life that is well-suited for peptide-based therapies. Its co-emission of low-energy gamma rays also allows for simultaneous imaging.
The process of radiolabeling involves attaching the radionuclide to the peptide via a bifunctional chelator. The chelator is a molecule that strongly binds the radiometal on one end and is covalently attached to the peptide on the other end.
Impact of Chelator and Radiometal on Peptide Properties
The choice of the chelator and the radiometal is not trivial, as they can significantly influence the biological properties of the resulting radiolabeled peptide. nih.gov The size, charge, and lipophilicity of the metal-chelator complex can alter the peptide's affinity for its receptor, its biodistribution, and its clearance rate.
Advanced Characterization and Computational Modeling of Boc Trp Met Asp Phe Nh2 and Its Analogs
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural properties of synthetic peptides like Boc-Trp-Met-Asp-Phe-NH2. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.
Mass Spectrometry (MS) is routinely used to verify the molecular weight of the peptide, confirming its successful synthesis and purity. For this compound, MS analysis would confirm the expected molecular mass, ensuring the correct sequence of amino acids and the presence of the N-terminal Boc protecting group and the C-terminal amide. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed. For instance, in studies involving analogs, LC-MS (Liquid Chromatography-Mass Spectrometry) is used to characterize all synthesized compounds, confirming their identity before further biological or structural analysis. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about the peptide's three-dimensional structure and dynamics in solution. While a complete NMR spectral assignment for this compound is not publicly available, the methodology for its analysis is well-established through studies of the parent peptide, CCK-4 (Trp-Met-Asp-Phe-NH2), and its analogs. alfa-chemistry.com
A typical NMR analysis involves a suite of experiments:
1D ¹H NMR: Provides initial information on the types and number of protons, with characteristic chemical shift regions for aromatic (Trp, Phe), alpha-proton, and side-chain protons.
2D Correlation Spectroscopy (COSY): Identifies protons that are coupled through chemical bonds, allowing for the assignment of individual amino acid spin systems.
2D Total Correlation Spectroscopy (TOCSY): Extends the correlations from COSY to reveal all protons within a given amino acid's spin system.
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most critical experiment for 3D structure determination. It detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, providing the distance constraints necessary for structural calculations.
Conformational studies on CCK fragments have shown that these peptides often exist in folded forms, featuring β and γ turns, which are stabilized by intramolecular hydrogen bonds. alfa-chemistry.com The temperature dependence of amide proton chemical shifts in NMR experiments can identify protons involved in such stable hydrogen bonds, as they exhibit a weaker dependence on temperature. alfa-chemistry.com
Computational Chemistry and Molecular Dynamics Simulations
Computational methods complement experimental data, providing dynamic models of peptide-receptor interactions and refining structural hypotheses. For this compound, which targets the CCK2 receptor, these methods are crucial for understanding its binding mode and selectivity.
Homology Modeling of Receptor-Ligand Complexes
Since the experimental crystal structure of the CCK2 receptor in complex with a ligand was, for a long time, unavailable, researchers have relied on homology modeling to create a structural representation. nih.govnih.gov This technique uses the known 3D structure of a related homologous protein (a template) to build a model of the target protein. The CCK2 receptor is a Class A G protein-coupled receptor (GPCR), and other GPCRs with solved structures, like rhodopsin or the β-adrenergic receptor, have served as templates. nih.gov
Recent advances have provided cryo-electron microscopy (cryo-EM) structures of the CCK1 and CCK2 receptors, offering high-resolution templates for more accurate modeling and docking studies. nih.gov These models are essential for visualizing the binding pocket and predicting key interactions between the receptor and ligands like this compound.
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. innovareacademics.inwjarr.com For this compound and its analogs, docking studies into the homology model or cryo-EM structure of the CCK2 receptor are performed to predict the binding mode. nih.govresearchgate.netresearchgate.net
These studies have revealed key interactions:
The C-terminal amide of the peptide is crucial for activity and typically forms hydrogen bonds deep within the transmembrane helical bundle of the receptor. researchgate.net
The aromatic rings of the Trp and Phe residues engage in hydrophobic and aromatic stacking interactions with non-polar residues in the receptor's binding pocket. nih.govresearchgate.net
The negatively charged Asp residue can form ionic interactions with positively charged residues (e.g., Arginine or Histidine) in the receptor. researchgate.net
Docking studies on various analogs have helped explain differences in binding affinity and selectivity between the CCK1 and CCK2 receptors. nih.govresearchgate.net For example, photoaffinity labeling studies confirmed that the C-terminal end of CCK peptides docks into the first extracellular loop of the CCK2 receptor, a finding that can be rationalized and refined with docking models. nih.gov
Conformational Analysis and Energy Minimization
Peptides in solution are not static but exist as an ensemble of rapidly interconverting conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations. This is often achieved through molecular dynamics (MD) simulations, where the peptide's movements are simulated over time by solving Newton's equations of motion.
MD simulations, often combined with energy minimization, help to:
Explore the conformational landscape of the peptide.
Identify stable secondary structures like β-turns and γ-turns. alfa-chemistry.com
Understand the flexibility of different parts of the peptide chain.
For example, MD simulations can be used to refine a set of initial structures, perhaps generated from NMR data, to find the most energetically favorable conformations that are consistent with the experimental constraints.
Integration of Experimental and Computational Data for Predictive Modeling
The most powerful approach to understanding peptide structure and function comes from integrating experimental data with computational simulations. nih.govnih.govduke.edu NMR-derived distance constraints can be used to guide or "restrain" MD simulations, ensuring that the simulated conformations are physically realistic and consistent with the experimental observations in solution.
This integrated approach has been successfully applied to analogs of this compound. In one study, NMR and restrained molecular dynamics were used to compare a biologically active N-methylated analog with an inactive one. The results showed distinct conformational preferences for the two peptides, particularly in the spatial orientation of the crucial Trp residue, which could explain the large difference in their biological activities.
By combining techniques, researchers can build predictive models that correlate specific conformations with biological activity. These models provide invaluable insights that guide the design of new analogs with improved potency, selectivity, and therapeutic potential. The synergy between empirical NMR data and the dynamic, energetic insights from computational modeling allows for a comprehensive characterization far exceeding what either method could achieve alone.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Challenges
The primary academic contribution of Boc-Trp-Met-Asp-Phe-NH2 lies in its utility as a foundational tool for structure-activity relationship (SAR) studies of CCK receptors. Research has demonstrated that the C-terminal tetrapeptide sequence Trp-Met-Asp-Phe-NH2 contains the necessary structural elements for recognition by CCK2 (also known as CCK-B) receptors. colab.wsscinews.uz The addition of the N-terminal Boc (tert-butyloxycarbonyl) protecting group has been shown to confer high affinity for central CCK-B receptors. colab.wsresearchgate.net This has allowed researchers to systematically modify each amino acid residue to probe the structural requirements for receptor binding and selectivity. dtic.mil For instance, replacing the methionine residue with other amino acids has been a key strategy to modulate affinity and selectivity for CCK-B over CCK-A receptors. acs.org
These SAR studies have been instrumental in mapping the pharmacophore of CCK receptor ligands and have guided the development of both agonists and antagonists. nih.govwdh.ac.id The compound has served as a template for creating more potent and selective ligands, some of which have shown potential in preclinical models for various conditions, including anxiety and satiety. wdh.ac.idpharmanet.com.br
Despite these contributions, significant challenges remain. A major limitation of peptide-based ligands like this compound is their poor metabolic stability and limited bioavailability, which curtails their therapeutic potential. pharmanet.com.brpnas.org The peptide bonds are susceptible to cleavage by peptidases in the body. nih.gov Furthermore, while modifications have improved selectivity, achieving high specificity for a particular receptor subtype or even a specific receptor state (e.g., agonist vs. antagonist conformation) remains a complex task. colab.wsnih.gov The development of non-peptide mimetics has been explored to overcome these hurdles, but designing small molecules that replicate the intricate interactions of a peptide with its receptor is a formidable challenge. pnas.org
Potential for Rational Design of Novel Peptide Ligands
The foundational knowledge gained from this compound provides a strong basis for the rational design of new and improved peptide ligands. By understanding which residues are critical for binding and which can be modified, medicinal chemists can systematically engineer novel compounds with desired properties.
One successful strategy has been the introduction of unnatural or conformationally constrained amino acids. dtic.mil For example, replacing methionine with proline derivatives has led to analogues with significantly increased binding affinity for CCK-B receptors. dtic.milacs.org Such modifications can lock the peptide into a "bioactive" conformation, enhancing its affinity and selectivity for the target receptor.
Another promising approach is the development of peptidomimetics, where the peptide backbone is altered to resist enzymatic degradation while retaining the key side-chain functionalities required for receptor interaction. wdh.ac.id This can involve modifications such as N-methylation of peptide bonds or the replacement of amide bonds with other chemical linkages. nih.gov Interestingly, subtle changes, such as in the C-terminal amide group, can switch a compound from being a full agonist to a potent antagonist, highlighting the delicate structure-activity relationships at play. nih.gov
The ultimate goal is to leverage computational modeling and structural biology data to design ligands with optimized potency, selectivity, and pharmacokinetic profiles. The structures of receptors like the gastrin-releasing peptide receptor (GRPR), a related bombesin (B8815690) receptor, have been solved, providing a template for structure-based drug design. pnas.org Similar structural insights into CCK receptors would undoubtedly accelerate the rational design of novel ligands based on the this compound scaffold.
Q & A
Q. What are the standard protocols for synthesizing and purifying Boc-Trp-Met-Asp-Phe-NH2?
this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Boc protection : The N-terminal Boc group is retained during synthesis to prevent side reactions .
- Cleavage and deprotection : Use a trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin while preserving acid-labile groups.
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) ensures >95% purity. Confirm identity via MALDI-TOF or ESI-MS .
Q. How can researchers characterize the secondary structure of this compound?
Q. What receptor selectivity profiles have been reported for this compound?
this compound (Boc-CCK-4) exhibits 70-fold selectivity for CCK-B receptors over CCK-A receptors in radioligand binding assays. This is measured using -CCK-8 displacement in CHO-K1 cells transfected with CCK-A/B receptors. Affinity ratios are calculated via IC values .
Advanced Research Questions
Q. How can structural modifications enhance CCK-B receptor selectivity while minimizing metabolic instability?
- Rational design : Replace methionine with oxidation-resistant residues (e.g., norleucine) or introduce lysine derivatives (e.g., Boc-Trp-Lys[Nε-CO-NH-(R-Ph)]-Asp-Phe-NH2) to improve receptor interaction .
- In vitro validation : Perform stability assays in human liver microsomes (HLMs) and measure receptor affinity via surface plasmon resonance (SPR) or fluorescence polarization.
Q. How should researchers resolve contradictions between in vitro binding data and in vivo functional assays?
Q. What statistical frameworks are recommended for analyzing dose-response relationships in peptide activity studies?
Q. How can researchers optimize pharmacokinetic properties for CNS-targeted delivery of this compound?
- Blood-brain barrier (BBB) penetration : Measure logP values (octanol-water partition coefficient) and use in silico models (e.g., SwissADME) to predict permeability.
- Sustained release : Formulate peptide-loaded nanoparticles (e.g., PLGA) and assess release kinetics via Franz diffusion cells .
Methodological Challenges and Solutions
Q. What strategies mitigate reproducibility issues in peptide bioactivity studies?
Q. How to validate peptide-receptor interaction models using computational docking?
- Molecular docking : Use AutoDock Vina with CCK-B receptor crystal structures (PDB: 1L5T). Validate poses via molecular dynamics (MD) simulations (e.g., GROMACS) .
Ethical and Reporting Considerations
Q. What ethical approvals are required for in vivo studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
